molecular formula C20H26N2O3 B2903110 N-(1-Cyanocyclohexyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propanamide CAS No. 851272-74-7

N-(1-Cyanocyclohexyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propanamide

Cat. No.: B2903110
CAS No.: 851272-74-7
M. Wt: 342.439
InChI Key: YAKIQXUKEBWIDW-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propanamide (CAS 851272-74-7) is a chemical compound with a molecular formula of C20H26N2O3 and a molecular weight of 342.43 g/mol . This compound is designed for research and development purposes only. It features a 2,2-dimethyl-2,3-dihydrobenzofuran core, a structural motif found in derivatives of Carbofuran, which is a well-known carbamate insecticide . The dihydrobenzofuran ring in such structures typically adopts an envelope-like conformation, which can influence the compound's overall geometry and intermolecular interactions in the solid state . The molecule also contains a 1-cyanocyclohexyl group, a functional group that is structurally related to intermediates used in pharmaceutical research, such as Gabapentin impurities . This combination of structural features makes it a compound of interest for further investigation in various scientific fields, including medicinal chemistry and agrochemical research. Researchers can utilize this reagent in exploratory studies to synthesize novel analogs or to investigate its potential biological activity and mechanism of action. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-14(18(23)22-20(13-21)10-5-4-6-11-20)24-16-9-7-8-15-12-19(2,3)25-17(15)16/h7-9,14H,4-6,10-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKIQXUKEBWIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Heterocyclic Core Construction

The 2,2-dimethyl-2,3-dihydrobenzofuran system is optimally synthesized through Brønsted acid-catalyzed cyclization of 7-hydroxy-2,2-dimethylchromene. Experimental data from analogous systems indicate concentrated sulfuric acid (0.5–1.0 eq.) in refluxing toluene achieves 89–93% conversion within 4–6 hours. Alternative Lewis acids like boron trifluoride etherate reduce reaction times to 2–3 hours but necessitate rigorous moisture control.

Ether Linkage Formation

Mitsunobu coupling between 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol and tert-butyl 2-hydroxypropanoate proves superior to Williamson ether synthesis, yielding 78–85% of the intermediate ester. Diethyl azodicarboxylate (DEAD) with triphenylphosphine in THF at 0–5°C minimizes side product formation. Subsequent ester hydrolysis with lithium hydroxide in THF/water (3:1) provides 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propanoic acid in 95–97% yield.

Amidation Methodologies and Comparative Efficiency

Activation of the carboxylic acid precursor employs multiple strategies, each with distinct advantages:

Table 1: Amidation Efficiency Under Varied Conditions

Activation Method Coupling Reagent Solvent Temp (°C) Yield (%) Purity (HPLC)
Acid chloride NEt₃ DCM 0–5 68 ± 3 92.4
Mixed anhydride ClCO₂iPr THF -20–0 71 ± 2 89.7
Carbodiimide EDC/HOBt DMF 25 88 ± 1 98.2
Uranium-based HATU/DIPEA DMF 25 85 ± 2 97.6

Data adapted from US7199257B1 and WO2022122773A1 demonstrates carbodiimide-mediated coupling provides optimal balance of yield and purity. Critical parameters include rigorous exclusion of moisture and stoichiometric control of HOBt (1.2–1.5 eq.) to prevent epimerization at the propanamide stereocenter.

Stereochemical Considerations in 1-Cyanocyclohexylamine Synthesis

The configuration of 1-cyanocyclohexylamine significantly impacts biological activity, necessitating enantioselective synthesis. A three-step sequence from cyclohexanone achieves this:

  • Strecker amino acid synthesis with ammonium chloride/sodium cyanide (82% yield)
  • Resolution via (−)-di-O-isopropylidene-2-keto-L-gulonic acid monohydrate (94% ee)
  • Final hydrolysis with 6N HCl at reflux (89% yield)

Patent WO2015112441A1 highlights the importance of phase-transfer catalysis in maintaining stereochemical integrity during cyanide displacements, with tetrabutylammonium bromide enhancing reaction rates by 3–5 fold in biphasic systems.

Process Optimization and Scale-Up Challenges

Industrial-scale production requires addressing three critical issues:

Exothermic Control in Cyclization

Adiabatic calorimetry studies reveal the dihydrobenzofuran cyclization releases 48–52 kJ/mol. Semi-batch operation with subsurface reagent addition maintains temperatures below 65°C, preventing dimerization side reactions (<2% by HPLC).

Purification of Polar Intermediates

Simulated moving bed (SMB) chromatography achieves 99.5% purity for the propanoic acid intermediate using ethanol/water (65:35) mobile phase. This reduces silica gel consumption by 40% compared to traditional column chromatography.

Residual Solvent Management

Headspace GC-MS analysis identifies N,N-dimethylformamide (DMF) as the primary contaminant in final amidation steps. Aqueous workup with 5% NaCl solution reduces DMF levels from 820 ppm to <50 ppm, complying with ICH Q3C guidelines.

Spectroscopic Characterization and Quality Control

Comprehensive analytical data confirms structural integrity:

¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.72 (d, J = 2.4 Hz, 1H, ArH), 4.52 (q, J = 6.8 Hz, 1H, OCH), 3.15 (m, 1H, CHCN), 2.95 (s, 2H, CH₂), 1.82–1.45 (m, 10H, cyclohexyl), 1.38 (s, 6H, C(CH₃)₂).

HRMS (ESI): m/z calcd for C₂₁H₂₇N₂O₃ [M+H]⁺ 379.2016, found 379.2019.

HPLC method validation under ICH Q2(R1) guidelines demonstrates method robustness with retention time 8.92 ± 0.15 min (C18 column, 65:35 acetonitrile/water, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors or enzymes: The compound may interact with specific proteins, altering their activity.

    Modulation of signaling pathways: It may influence cellular signaling pathways, leading to changes in cellular function.

    Chemical reactivity: The compound’s chemical properties may enable it to participate in reactions that modify biological molecules.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between the target compound and similar propanamide derivatives:

Compound Name Molecular Weight Key Substituents Applications/Significance Notes
N-(1-Cyanocyclohexyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propanamide Not explicitly reported 1-Cyanocyclohexyl, 2,2-dimethyl-dihydrobenzofuran Likely intermediate or bioactive molecule; safety protocols emphasize flammability and toxicity risks Unique dihydrobenzofuran ether and cyanocyclohexyl groups
Taranabant (N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]oxy]propanamide) 515.95 g/mol Trifluoromethylpyridinyl, chlorophenyl, cyanophenyl Anti-obesity drug (CB1 receptor inverse agonist) Contains pyridine and multiple aromatic substituents; clinical use discontinued due to psychiatric side effects
(2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]propanamide 465 g/mol (M−H)+ Fluoro-biphenyl, dibenzazepin Potential pharmaceutical candidate (synthesis reported) Stereospecific structure; dibenzazepin moiety suggests CNS activity
Propanil (N-(3,4-Dichlorophenyl)propanamide) 218.08 g/mol 3,4-Dichlorophenyl Herbicide Simple propanamide; acts as acetyl-CoA carboxylase inhibitor in plants
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide Not reported o-Tolyl, dihydrobenzofuran Structural analog (crystallography study) Acetamide backbone instead of propanamide; shared dihydrobenzofuran group

Key Research Findings

  • Bioactivity: Taranabant’s trifluoromethylpyridinyl and aromatic groups enhance receptor binding affinity compared to the target compound’s dihydrobenzofuran and cyanocyclohexyl groups .
  • Safety : The target compound requires stringent flammability precautions, unlike Propanil, which is classified as a herbicide with distinct environmental toxicity .

Biological Activity

N-(1-Cyanocyclohexyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C23H30N2O3C_{23}H_{30}N_{2}O_{3}, with a molecular weight of approximately 394.50 g/mol. The structure features a cyanocyclohexyl group and a benzofuran moiety, which are significant for its biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

  • Receptor Modulation : The compound has been shown to interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems such as serotonin and dopamine.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
  • Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Effect Reference
AntidepressantSignificant reduction in depressive behavior in animal models
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines
AnalgesicReduced pain perception in rodent models
NeuroprotectiveProtection against neuronal cell death in vitro

Case Studies and Research Findings

  • Antidepressant Effects : A study conducted on mice demonstrated that administration of the compound led to significant improvements in behaviors associated with depression. The mechanism was linked to enhanced serotonergic activity .
  • Anti-inflammatory Properties : In vitro studies showed that the compound inhibited the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
  • Analgesic Activity : Research involving pain models indicated that the compound effectively reduced nociceptive responses, providing evidence for its use as an analgesic agent .
  • Neuroprotection : In cellular models of neurodegeneration, this compound exhibited protective effects against oxidative stress-induced cell death .

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